molecular formula C24H23N5O3 B3010773 8-(4-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877644-02-5

8-(4-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B3010773
CAS RN: 877644-02-5
M. Wt: 429.48
InChI Key: SLKZAVPQZHRNLG-UHFFFAOYSA-N
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Description

The compound 8-(4-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a derivative of the imidazopurine class, which is known for its diverse biological activities and potential applications in material design. Although the specific compound is not directly studied in the provided papers, insights can be drawn from closely related structures.

Synthesis Analysis

The synthesis of related imidazopurine derivatives has been explored, as seen in the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones. These compounds were synthesized through intramolecular alkylation, starting from a 5-nitrosopyrimidine derivative, followed by hydrogenation, reaction with an orthocarboxylate, and mesyl chloride to yield the final imidazopurine derivatives . This method could potentially be adapted for the synthesis of the compound , with modifications to the substituents to match the target molecule.

Molecular Structure Analysis

The molecular structure of imidazopurine derivatives is characterized by the presence of hydrogen bonds and layered crystal packing. The stabilization of these molecules is predominantly through electrostatic energy contributions, with molecular sheets interconnected by various stacking motifs and significant dispersion energy components . This suggests that the compound of interest would likely exhibit similar structural features, contributing to its stability and potential intermolecular interactions.

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not detailed in the provided papers, the general reactivity of imidazopurine derivatives can be inferred. These compounds may undergo reactions typical of purine derivatives, such as substitutions at various positions depending on the functional groups present and the conditions applied. The presence of methoxy and methylbenzyl groups could influence the reactivity, directing certain reactions to occur preferentially at specific sites on the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazopurine derivatives can be complex due to the variety of intermolecular interactions they can engage in. The electrostatic potential map and energy framework analysis of a related xanthine derivative indicate an anisotropic distribution of interaction energies, which could affect the solubility, melting point, and other physical properties . These properties are crucial for the practical applications of such compounds, whether in pharmaceuticals or materials science. The specific physical and chemical properties of the compound would need to be determined experimentally, but it is likely to share characteristics with its analogs.

properties

IUPAC Name

6-(4-methoxyphenyl)-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3/c1-15-6-5-7-17(12-15)14-28-22(30)20-21(26(3)24(28)31)25-23-27(20)13-16(2)29(23)18-8-10-19(32-4)11-9-18/h5-13H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKZAVPQZHRNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3C=C(N4C5=CC=C(C=C5)OC)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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